
4-(Sulfanylmethyl)benzonitrile
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Overview
Description
4-(Sulfanylmethyl)benzonitrile is an organic compound with the molecular formula C8H7NS. It is also known as 4-(mercaptomethyl)benzonitrile. This compound features a benzene ring substituted with a sulfanylmethyl group and a nitrile group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4-(Sulfanylmethyl)benzonitrile involves the reaction of 4-cyanobenzyl mercaptan with appropriate reagents. For instance, 4-cyanobenzyl mercaptan can be synthesized by reacting 4-bromostilbene with potassium carbonate and potassium iodide in acetone at 65°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Sulfanylmethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-(Sulfanylmethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Sulfanylmethyl)benzonitrile involves its interaction with various molecular targets. The sulfanylmethyl group can participate in redox reactions, while the nitrile group can engage in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(mercaptomethyl)benzonitrile
- 4-cyanobenzyl mercaptan
- 4-Methoxy-α-toluenethiol
- 4-Fluorobenzylmercaptan
Uniqueness
4-(Sulfanylmethyl)benzonitrile is unique due to the presence of both a sulfanylmethyl group and a nitrile group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Biological Activity
4-(Sulfanylmethyl)benzonitrile is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of the sulfanylmethyl group enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Structure and Properties
The chemical structure of this compound features a benzonitrile moiety with a sulfanylmethyl substituent. This structure is significant as it may influence the compound's biological interactions.
Compound | Structure | Key Features |
---|---|---|
This compound | Structure | Presence of sulfanylmethyl group enhances reactivity |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The sulfanylmethyl group may facilitate covalent bonding with target proteins, leading to modulation of their activity. This mechanism is crucial for understanding how the compound exerts its effects in biological systems.
Anticancer Potential
Compounds containing similar structural motifs have been shown to possess anticancer properties. The imidazole derivatives often exhibit significant biological activities, including the inhibition of cancer cell lines. The potential anticancer activity of this compound may arise from its ability to interfere with cancer cell proliferation and survival pathways, warranting further investigation.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antimicrobial Studies : Research indicates that benzonitrile derivatives often exhibit significant antimicrobial properties. Compounds structurally related to this compound have shown promise in inhibiting microbial growth through various mechanisms, including enzyme inhibition and disruption of cellular processes.
- In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures can induce stress in bacterial cell envelopes, leading to cell death through mechanisms such as ATP dissipation and membrane disruption .
- Molecular Docking Studies : Computational studies utilizing molecular docking techniques have provided insights into the binding affinities of benzonitrile derivatives with specific biological targets. These studies are essential for elucidating the mechanisms by which these compounds exert their biological effects.
Properties
IUPAC Name |
4-(sulfanylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKAHCXIOQIGCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51776-12-6 |
Source
|
Record name | 4-(sulfanylmethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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